Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its two methyl groups at the 3 and 4 positions and a carboxylate ester group at the 2 position
Mechanism of Action
Target of Action
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative. Pyrrole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by pyrrole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-dimethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
3,4-dimethylpyrrole+methyl chloroformate→Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 3,4-dimethyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3,4-dimethyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.
3,4-dimethyl-1H-pyrrole: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-9-7(6(5)2)8(10)11-3/h4,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTZFFSVKAZNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343853 | |
Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50634-33-8 | |
Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are Schiff base ligands containing pyrrole units of interest in scientific research?
A: Schiff base ligands incorporating pyrrole units have garnered significant attention in recent years due to their noteworthy ability to coordinate with metal ions [, , ]. This property makes them valuable building blocks for creating metal complexes with potential applications in various fields, such as catalysis, materials science, and biomedical research.
Q2: What is the role of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in the synthesis of these Schiff base ligands?
A: this compound serves as a key starting material in synthesizing the Schiff base ligands discussed in the research [, , ]. It reacts with hydrazide derivatives to form the desired ligands through a condensation reaction, creating a C=N double bond.
Q3: How are the synthesized Schiff base ligands characterized in the research?
A: The research primarily employs single-crystal X-ray diffraction to determine the three-dimensional structures of the synthesized Schiff base ligands [, , ]. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecules. Additionally, the studies discuss the intermolecular interactions, such as hydrogen bonding, that influence the crystal packing of these compounds.
Q4: What is the significance of the E configuration observed in the synthesized Schiff base ligands?
A: The studies consistently report that the synthesized Schiff base ligands adopt an E configuration at the C=N double bond formed during the reaction [, , ]. This configuration indicates that the substituents attached to the carbon and nitrogen atoms of the imine bond are on opposite sides of the double bond. The E configuration can influence the ligand's spatial arrangement and, consequently, its coordination behavior with metal ions.
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